molecular formula C9H18O B3056305 (2,6-Dimethylcyclohexyl)methanol CAS No. 70289-32-6

(2,6-Dimethylcyclohexyl)methanol

Cat. No.: B3056305
CAS No.: 70289-32-6
M. Wt: 142.24 g/mol
InChI Key: PYXCSABYHVRYEK-UHFFFAOYSA-N
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Description

(2,6-Dimethylcyclohexyl)methanol: is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a cyclohexane derivative with two methyl groups at the 2 and 6 positions and a hydroxymethyl group attached to the ring

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation: One common synthetic route involves the hydroboration of 2,6-dimethylcyclohexene followed by oxidation to yield This compound .

  • Reduction of Ketones: Another method includes the reduction of 2,6-dimethylcyclohexanone using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2,6-Dimethylcyclohexyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation of the hydroxymethyl group can produce 2,6-dimethylcyclohexanone .

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

  • Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: Reducing agents like LiAlH4 and NaBH4 are typically used.

  • Substitution: Reagents such as acyl chlorides or anhydrides are used for esterification, while alcohols or phenols are used for etherification.

Major Products Formed:

  • Oxidation: 2,6-Dimethylcyclohexanone

  • Reduction: Various alcohols and alkanes

  • Substitution: Esters and ethers

Scientific Research Applications

(2,6-Dimethylcyclohexyl)methanol: has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological processes and as a potential intermediate in the synthesis of bioactive molecules.

  • Medicine: It may serve as a precursor for the development of pharmaceuticals and therapeutic agents.

  • Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

(2,6-Dimethylcyclohexyl)methanol: can be compared with other similar compounds such as 2,6-dimethylcyclohexanol and 2,6-dimethylcyclohexanone . While these compounds share structural similarities, This compound is unique due to its hydroxymethyl group, which imparts different chemical properties and reactivity.

Comparison with Similar Compounds

  • 2,6-Dimethylcyclohexanol

  • 2,6-Dimethylcyclohexanone

  • 2,2-Dimethylcyclohexanol

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Properties

IUPAC Name

(2,6-dimethylcyclohexyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-4-3-5-8(2)9(7)6-10/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXCSABYHVRYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990503
Record name (2,6-Dimethylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-32-6
Record name Cyclohexanemethanol, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92774
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,6-Dimethylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYL-CYCLOHEXANEMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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